5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H12BrN5O2 and its molecular weight is 398.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been reported to interact with different target receptors through hydrogen bond accepting and donating characteristics . This suggests that the compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways related to its targets, leading to downstream effects such as inhibition of cell growth, reduction of inflammation, and other therapeutic effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that the compound may have suitable pharmacokinetic properties that impact its bioavailability.
Result of Action
Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibiting cell growth, reducing inflammation, and exerting other therapeutic effects.
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to the ability of the triazole ring to form hydrogen bonds, making it a precise pharmacophore with a bioactive profile .
Cellular Effects
Triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Biological Activity
The compound 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, drawing on various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14BrN5O2
- Molecular Weight : 396.22 g/mol
Anticancer Activity
Research indicates that compounds containing the triazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, derivatives with a triazole ring have shown promising results against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
- Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis through the activation of caspases, particularly caspase-3. This leads to morphological changes in cancer cells and increased cell death .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Activity | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Cytotoxicity | A549 | 0.054 | |
Cytotoxicity | MCF-7 | 0.46 | |
Apoptosis Induction | HeLa | Not specified | |
Tubulin Inhibition | NCI-H460 | 0.39 |
Case Studies
-
Study on Anticancer Potential :
A study evaluated the anticancer effects of various triazole derivatives including the target compound. It was found that the compound significantly inhibited cell proliferation in A549 and MCF-7 cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics . -
Mechanistic Insights :
Another research article focused on the molecular docking studies that revealed how the compound interacts with tubulin dimers at the interface of α/β chains, which is crucial for its inhibitory effects on tubulin polymerization .
Properties
IUPAC Name |
5-bromo-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c1-10-20-21-16-9-6-13(22-23(10)16)11-2-4-12(5-3-11)19-17(24)14-7-8-15(18)25-14/h2-9H,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECOADABOXHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.